3-Bromo-8-fluoro-2-iodoquinoline

Catalog No.
S2786236
CAS No.
1955553-57-7
M.F
C9H4BrFIN
M. Wt
351.945
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-8-fluoro-2-iodoquinoline

CAS Number

1955553-57-7

Product Name

3-Bromo-8-fluoro-2-iodoquinoline

IUPAC Name

3-bromo-8-fluoro-2-iodoquinoline

Molecular Formula

C9H4BrFIN

Molecular Weight

351.945

InChI

InChI=1S/C9H4BrFIN/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4H

InChI Key

NIQMGGATQVKTAO-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C(N=C2C(=C1)F)I)Br

solubility

not available

3-Bromo-8-fluoro-2-iodoquinoline is a halogenated derivative of quinoline, characterized by the presence of bromine, fluorine, and iodine substituents on its aromatic ring. This compound belongs to the class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 3-Bromo-8-fluoro-2-iodoquinoline is C₉H₄BrFNI, with a molecular weight of approximately 335.95 g/mol. It typically appears as a yellow crystalline solid and is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane.

The unique combination of halogens in this compound significantly influences its chemical properties and biological interactions, making it a subject of interest for various scientific applications. Quinoline derivatives are often studied for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles in substitution reactions.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
  • Electrophilic Aromatic Substitution: Bromine and fluorine substituents can influence the reactivity of the aromatic ring, allowing for further functionalization.

The mechanisms of these reactions often involve the formation of intermediates that stabilize the transition states, particularly due to the presence of multiple halogens which can enhance reactivity and selectivity towards specific targets.

Research indicates that 3-Bromo-8-fluoro-2-iodoquinoline exhibits significant biological activities. These include:

  • Antimicrobial Properties: This compound has been shown to inhibit the growth of various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells through interaction with specific cellular pathways.
  • Enzyme Modulation: The compound interacts with enzymes or receptors, potentially modulating their activity due to its unique halogen substituents.

The presence of bromine and fluorine enhances its binding affinity to biological targets, which is valuable in drug design and development.

The synthesis of 3-Bromo-8-fluoro-2-iodoquinoline typically involves multi-step reactions starting from simpler quinoline precursors. Common synthetic routes include:

  • Bromination of 8-Fluoroquinoline: The initial step often involves the bromination of 8-fluoroquinoline using brominating agents like bromine or hydrobromic acid under controlled conditions.
  • Iodination: Following bromination, iodination can be achieved using iodinating agents such as iodine monochloride or sodium iodide, often facilitated by solvents like acetonitrile or dichloromethane at elevated temperatures.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to isolate pure 3-Bromo-8-fluoro-2-iodoquinoline.

3-Bromo-8-fluoro-2-iodoquinoline has several scientific uses:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases.
  • Biological Research: The compound is utilized in studies investigating enzyme interactions and cellular processes.
  • Material Science: Its unique properties make it suitable for applications in organic electronics and photonic devices.

Interaction studies have demonstrated that 3-Bromo-8-fluoro-2-iodoquinoline interacts with several biological targets through mechanisms such as:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Binding: Its halogen substituents enhance binding affinity towards receptors involved in various signaling pathways.

These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications .

Several compounds share structural similarities with 3-Bromo-8-fluoro-2-iodoquinoline, each exhibiting unique properties:

Compound NameKey FeaturesDifferences from 3-Bromo-8-Fluoro-2-Iodoquinoline
3-BromoquinolineLacks fluorine; different biological activityNo fluorine atom affects reactivity
8-FluoroquinolineContains fluorine only; used in antibioticsNo bromine atom alters its chemical properties
3,8-DibromoquinolineContains two bromine atoms; potentially higher reactivityIncreased steric hindrance due to additional bromine
4-Bromo-8-fluoroquinolineDifferent position of bromine; used in drug discoveryDifferent reactivity profile due to bromine position

The uniqueness of 3-Bromo-8-fluoro-2-iodoquinoline lies in its specific substitution pattern combining both bromine and fluorine atoms, enhancing its chemical reactivity and biological activity compared to other similar compounds .

XLogP3

3.7

Dates

Last modified: 04-14-2024

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